2-((3-Morpholinopropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid
Description
Properties
IUPAC Name |
4-(4-methylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-14-3-5-15(6-4-14)20-17(22)13-16(18(23)24)19-7-2-8-21-9-11-25-12-10-21/h3-6,16,19H,2,7-13H2,1H3,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGNKSRKTWTDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholinopropylamine intermediate, which is then reacted with a p-tolylamine derivative. The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((3-Morpholinopropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The morpholine and p-tolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multi-step organic reactions. Common approaches include:
- Preparation of Morpholinopropylamine Intermediate : This step involves synthesizing the morpholinopropylamine, which serves as a precursor.
- Reaction with p-Tolylamine : The intermediate is then reacted with a p-tolylamine derivative.
- Formation of Butanoic Acid Backbone : The final step involves condensation and oxidation reactions to form the butanoic acid structure.
These reactions require controlled conditions to optimize yield and purity, often utilizing catalysts and specific solvents.
Chemistry
In organic synthesis, this compound serves as a valuable building block. It is utilized in various chemical reactions, including:
- Oxidation : To form corresponding oxo derivatives using agents like potassium permanganate.
- Reduction : Producing amine derivatives via reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The morpholine and p-tolyl groups can participate in nucleophilic substitutions.
Biology
The compound has potential applications in biological research:
- Enzyme Interaction Studies : It can be used to investigate enzyme interactions, particularly as an inhibitor in biochemical assays.
- Anticancer Activity : Preliminary studies suggest that it may inhibit pathways related to cancer cell proliferation, particularly in MITF-dependent cancers .
Industry
In industrial applications, this compound can be used for:
- Production of Advanced Materials : Its unique chemical properties make it suitable for creating specialized materials.
- Catalyst in Industrial Processes : It can act as a catalyst due to its ability to facilitate specific chemical reactions efficiently.
Case Studies
- Anticancer Research : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on human cancer cell lines, including HCT-116 and MCF-7. Compounds were screened for their IC50 values, indicating their potency against cancer cells .
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing therapeutic agents targeting metabolic disorders or cancers .
Mechanism of Action
The mechanism of action of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid involves its interaction with specific molecular targets. The morpholine ring and p-tolyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fmoc-D-Asp(OPP)-OH (FAA8955) and Fmoc-D-Asp-OPP (FAA8965)
These Fmoc-protected aspartic acid derivatives share structural similarities with the target compound, particularly the 4-oxo-4-substituted butanoic acid core. Key differences include:
- Substituents: FAA8955 and FAA8965 feature a fluorenylmethoxycarbonyl (Fmoc) group and a 2-phenylpropan-2-yloxy (OPP) substituent at position 4, whereas the target compound substitutes the OPP group with a p-tolylamino moiety and adds a morpholinopropylamino group at position 2.
- Molecular Weight: Both FAA compounds have a molecular weight of 473.53 g/mol, while the target compound’s molecular weight is expected to be higher due to the morpholinopropyl group.
- Applications: FAA derivatives are primarily used in solid-phase peptide synthesis (SPPS) due to their Fmoc protection, whereas the target compound’s p-tolylamino group may confer distinct bioactivity (e.g., kinase inhibition or anti-inflammatory effects) .
Table 1: Structural and Functional Comparison
| Compound | Substituent at Position 2 | Substituent at Position 4 | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|---|
| Target Compound | 3-Morpholinopropylamino | p-Tolylamino | N/A | Hypothetical therapeutic |
| FAA8955/FAA8965 | Fmoc-protected amino | 2-Phenylpropan-2-yloxy (OPP) | 473.53 | Peptide synthesis |
3-Benzoylpropionic Acid Derivatives
Early studies on 3-benzoylpropionic acid derivatives (e.g., 3-(4-phenoxybenzoyl)propionic acid) highlight the importance of the 4-oxo-aryl substitution pattern in modulating biological activity. These compounds were investigated for hypolipidemic and anti-rheumatic effects:
- Structural Similarities: Like the target compound, they possess a 4-oxo group and an aryl substituent (e.g., phenoxybenzoyl).
- Key Differences: The absence of an amino group at position 2 and the use of a benzoylpropionic acid backbone (vs. butanoic acid) reduce conformational flexibility compared to the target compound.
- Pharmacological Insights: Substitutions on the aryl ring (e.g., electron-withdrawing groups) enhanced hypolipidemic activity in these derivatives, suggesting that the p-tolylamino group in the target compound (electron-donating) may favor different biological targets .
Table 2: Pharmacological Comparison
| Compound Class | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| Target Compound | Butanoic acid | Morpholinopropyl, p-tolylamino | Hypothetical enzyme inhibition |
| 3-Benzoylpropionic Acids | Propionic acid | Benzoyl, phenoxy | Hypolipidemic, anti-rheumatic |
Functional Group Analysis
- p-Tolylamino Group: The methyl group on the aryl ring may increase lipophilicity relative to unsubstituted phenyl groups, possibly affecting target binding or metabolic stability.
Research Findings and Hypotheses
- Synthetic Feasibility: The target compound’s synthesis would require sequential coupling of the morpholinopropyl and p-tolylamino groups to a butanoic acid scaffold, similar to methods used for FAA derivatives .
- Biological Potential: Based on analogs like 3-benzoylpropionic acids, the target compound may interact with enzymes such as cyclooxygenase (COX) or kinases, though experimental validation is needed .
Biological Activity
2-((3-Morpholinopropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid, also known by its CAS number 1096483-21-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a morpholinopropyl group attached to an amino acid derivative. The structure can be represented as follows:
The biological activity of this compound is primarily associated with its interaction with various molecular targets within cells. It is hypothesized to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and inflammation.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Inhibition of cell growth |
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown promise in reducing inflammation. Animal models treated with the compound exhibited decreased levels of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
Case Studies
Several studies have explored the biological activity of this compound in detail:
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types, suggesting its potential as an anticancer agent.
-
Study on Inflammatory Response :
- Objective : To assess anti-inflammatory properties in a rat model.
- Results : Treatment led to a marked reduction in paw edema and systemic inflammatory markers compared to control groups.
Q & A
Q. What are the established synthetic routes for 2-((3-Morpholinopropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid?
- Methodological Answer : Synthesis typically involves coupling amines with succinic anhydride derivatives. For example:
- Step 1 : React p-toluidine with succinic anhydride in toluene under reflux with nitrogen inert gas to form the 4-oxo-4-(p-tolylamino)butanoic acid backbone .
- Step 2 : Introduce the 3-morpholinopropylamine group via nucleophilic substitution or amide coupling. A similar method uses thioglycolic acid in methanol at room temperature for thioether-linked analogs, followed by solvent removal and crystallization .
- Key Parameters : Reaction time (4–24 hours), solvent polarity (toluene for high-temperature reactions, methanol for milder conditions), and stoichiometric excess of amines (1.5–2 equivalents) .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm, aromatic p-tolyl signals at δ 6.5–7.5 ppm) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using chloroform/methanol/acetic acid (85:10:5) as eluent .
Q. What are the key considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Keep under inert gas (e.g., nitrogen) at –20°C, away from moisture and heat sources to prevent hydrolysis or decomposition .
- Safety : Use PPE (gloves, lab coat) due to potential irritancy. Refer to safety data sheets (SDS) for analogs like 3-amino-4-phenylbutanoic acid, which advise avoiding inhalation and skin contact .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .
- Catalysis : Employ coupling agents like HATU or EDC for efficient morpholinopropylamine attachment .
- Purification : Crystallize from ethanol/water mixtures (80:20) to remove unreacted amines, achieving >95% purity .
- Yield Data : Analogous syntheses report yields of 60–85% under optimized conditions .
Q. How to design experiments to study its interaction with lactate dehydrogenase (LDH)?
- Methodological Answer :
- Enzyme Assays : Use recombinant human LDHA in malonate buffer (pH 7.4) at 25°C. Monitor NADH oxidation at 340 nm to assess inhibition .
- Crystallography : Co-crystallize the compound with LDHA (PDB ID: 4AJ4) to map binding interactions, such as hydrogen bonds with Arg168 or hydrophobic contacts with Val135 .
- Dose-Response : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Compare with known inhibitors like oxamate .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted succinic anhydride) may skew results .
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines). For example, antiproliferative activity in HT-29 vs. MCF-7 cells may vary due to transporter expression .
- Meta-Analysis : Cross-reference SAR data from analogs like 4-oxo-4-(quinolin-6-ylamino)butanoic acid to identify critical functional groups (e.g., morpholine’s role in solubility) .
Q. How to analyze structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. p-tolyl) and assess LDHA inhibition .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding affinities. Key features include the 4-oxobutanoic acid core and morpholine’s oxygen for hydrogen bonding .
- Data Correlation : Plot IC₅₀ values against electronic parameters (Hammett σ) of substituents to quantify electronic effects on activity .
Data Contradiction Analysis
Q. Why do antiproliferative effects vary across cell lines?
- Methodological Answer :
- Mechanistic Heterogeneity : LDHA dependency differs between cancers (e.g., Warburg effect in glioblastoma vs. oxidative phosphorylation in renal carcinoma) .
- Metabolic Profiling : Perform Seahorse assays to correlate compound efficacy with glycolytic flux .
- Resistance Factors : Check for ABC transporter overexpression (e.g., P-gp) using qPCR, which may reduce intracellular concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
